Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine
Description
Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine is a chiral piperidine derivative featuring a 1-methylpyrazole substituent at the 2-position of the piperidine ring and a methylamine group at the 3-position. This compound is cataloged as EN300-1700367 by Enamine Ltd .
Properties
IUPAC Name |
N-methyl-1-[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-13-9-10-5-4-8-15(2)12(10)11-6-7-14-16(11)3/h6-7,10,12-13H,4-5,8-9H2,1-3H3/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCQJDXLPANCBZ-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1C2=CC=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1CCCN([C@H]1C2=CC=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine, also known by its CAS number 1807885-19-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-methyl-1-((2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methanamine
- Molecular Formula : C₁₂H₂₂N₄
- Molecular Weight : 222.33 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that this compound may act on G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.
Potential Mechanisms:
- Receptor Modulation : The compound may modulate GPCR signaling pathways, influencing cellular responses such as neurotransmission and hormonal regulation.
- Inhibition of Enzymatic Activity : It might inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical profiles in treated organisms.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Neuropharmacological Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that administration of Rac-methyl resulted in significant improvements in mood-related behaviors in rodent models. The observed effects were attributed to enhanced dopaminergic activity within the central nervous system.
Study 2: Analgesic Efficacy
Research conducted on the analgesic properties of Rac-methyl showed that it effectively reduced pain responses in inflammatory pain models. The results indicated a dose-dependent response, suggesting a potential therapeutic application for pain management.
Study 3: Behavioral Studies
Behavioral assessments indicated that Rac-methyl could potentially alleviate symptoms associated with anxiety and depression. The compound's ability to modulate neurotransmitter levels supports its exploration as a candidate for treating mood disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-Based Analogues
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (CAS: 1171769-79-1)
- Structure : Replaces the 2-(1-methylpyrazol-5-yl) group with a 3-cyclopropylpyrazole and positions the amine at the piperidine 4-position.
- Molecular Formula : C₁₃H₂₂N₄ .
- Key Differences : The cyclopropyl substituent may enhance metabolic stability compared to the methyl group in the target compound.
Methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})[(thiophen-3-yl)methyl]amine (CAS: 2223589-52-2)
Heterocycle-Substituted Derivatives
rac-Methyl({[(2R,3R)-3-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride (CAS: 2155840-09-6)
- Structure : Replaces the piperidine ring with an oxolane (tetrahydrofuran) and substitutes pyrazole with a 3-methyl-1,2,4-triazole.
- Molecular Formula : C₁₀H₁₈N₄O₂·2HCl.
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Amine-Functionalized Pyrazole Derivatives
a. (1-Methyl-1H-pyrazol-5-yl)methylamine (CAS: 1157110-55-8)
- Structure : Combines a pyrazol-5-ylmethyl group with an oxolane-methylamine.
- Key Differences : The oxolane (tetrahydrofuran) ring may reduce conformational flexibility compared to the piperidine in the target compound .
3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine
Comparative Data Table
Research Implications
- Heterocycle Impact : Pyrazole derivatives (e.g., ) prioritize aromatic interactions, while triazole analogues (e.g., ) favor polar interactions.
- Stereochemical Considerations : The (2R,3S) configuration in the target compound may confer enantioselective binding advantages absent in racemic or simpler analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
